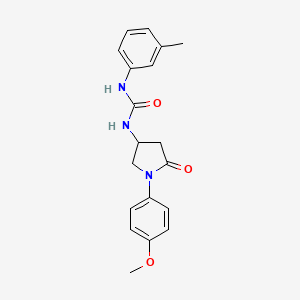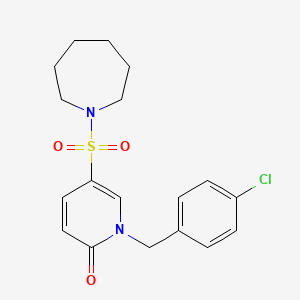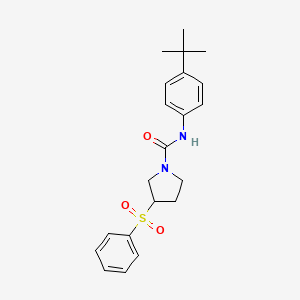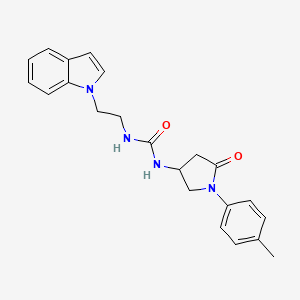
1-(2-(1H-indol-1-yl)ethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(1H-indol-1-yl)ethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea, also known as EIPL-1, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Binding and Complexation Studies
Compounds structurally related to "1-(2-(1H-indol-1-yl)ethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea" have been studied for their binding properties and complexation behavior. For instance, the association of N-(pyridin-2-yl),N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates through hydrogen bonding mechanisms reveals the compound's potential for creating complex molecular structures. These interactions are crucial for the development of sensors, molecular recognition processes, and the study of substituent effects on complexation, indicating the broader applicability of such ureas in chemical sensing and molecular architecture design (Ośmiałowski et al., 2013).
Photophysical Properties
The study of photophysical behaviors of related compounds, such as novel 4-aza-indole derivatives, in various solvents has shown these compounds exhibit unique properties like reverse solvatochromism. This characteristic is pivotal for applications in bio-sensing, optoelectronic devices, and as labeling agents. The high quantum yield across different solvent polarities underscores the potential of similar compounds in photophysical research and their utility in developing new photonic materials (Bozkurt & Doğan, 2018).
Synthesis and Chemical Transformations
Research on the synthesis and transformation of related compounds has facilitated the development of novel synthetic routes and the exploration of chemical reactivities. For example, the synthesis of polysubstituted pyrroles via a one-pot multicomponent reaction demonstrates the versatility of these compounds in organic synthesis, providing a foundation for the creation of complex heterocyclic structures with potential pharmaceutical applications (Lin et al., 2011).
Antimicrobial and Biological Activity
The synthesis and evaluation of N-substituted N′-ureas for their antimicrobial activity indicate the biomedical relevance of such compounds. Their ability to inhibit microbial growth positions them as candidates for developing new antimicrobial agents, reflecting the broader potential of structurally related compounds in therapeutic applications (Reddy et al., 2003).
properties
IUPAC Name |
1-(2-indol-1-ylethyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-16-6-8-19(9-7-16)26-15-18(14-21(26)27)24-22(28)23-11-13-25-12-10-17-4-2-3-5-20(17)25/h2-10,12,18H,11,13-15H2,1H3,(H2,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNAAFANUIRFOKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCCN3C=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(1H-indol-1-yl)ethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[2-(8-Bromo-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-YL)ethyl]sulfanyl}-N-phenylacetamide](/img/structure/B2842047.png)
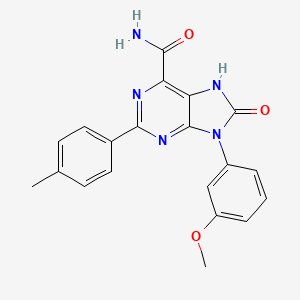
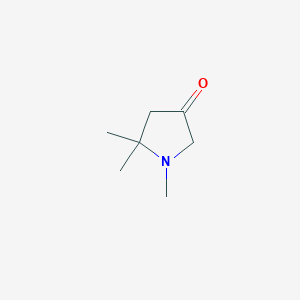
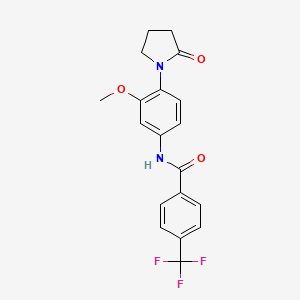
![3-[(4-chlorophenyl)sulfonyl]-N-phenylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2842052.png)

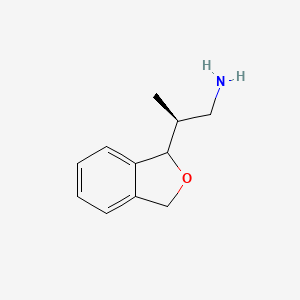
![6-(2,5-Dimethylphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2842055.png)

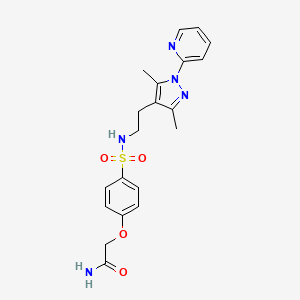
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2842062.png)
